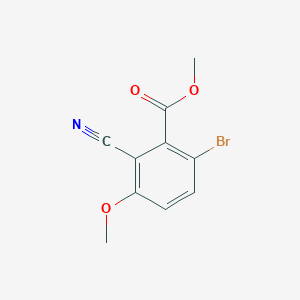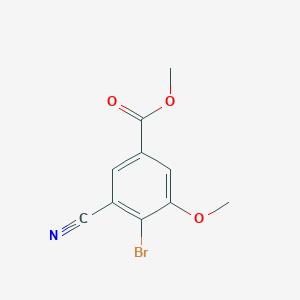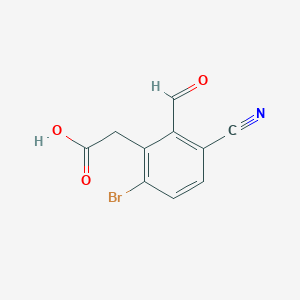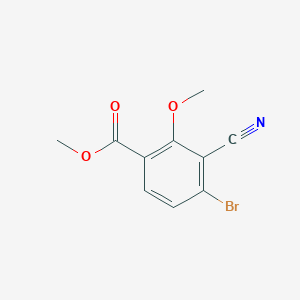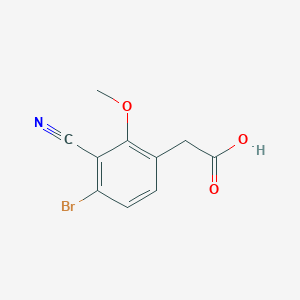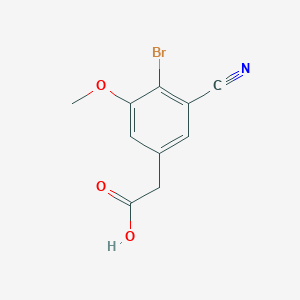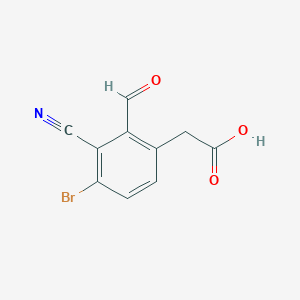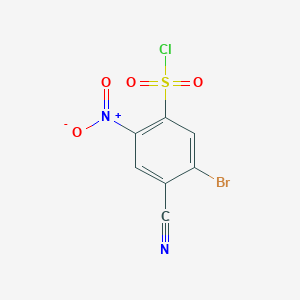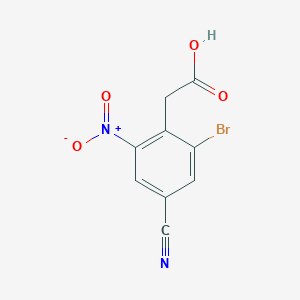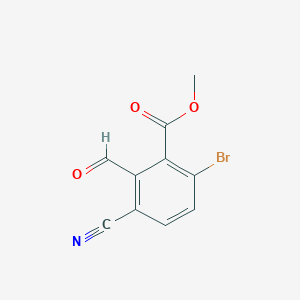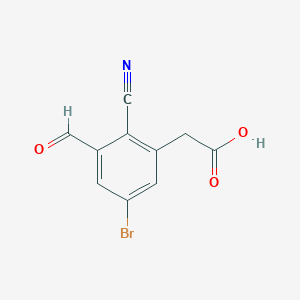
1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole
Overview
Description
1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of an iodobenzyl group attached to the pyrazole ring, along with a propoxy substituent
Preparation Methods
The synthesis of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-iodobenzyl bromide from 4-iodotoluene through bromination.
Formation of Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Substitution Reaction: The 4-iodobenzyl bromide is then reacted with the pyrazole derivative in the presence of a base to form the desired product.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific solvents, catalysts, and temperature control.
Chemical Reactions Analysis
1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodobenzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Scientific Research Applications
1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conducting polymers.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole can be compared with other similar compounds, such as:
4-Iodobenzyl Bromide: Used as an intermediate in organic synthesis.
1-(4-Iodobenzyl)pyrrolidine: Investigated for its potential therapeutic applications.
4-Iodobenzyl Alcohol: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable subject of research.
Properties
IUPAC Name |
1-[(4-iodophenyl)methyl]-4-propoxypyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O/c1-2-7-17-13-8-15-16(10-13)9-11-3-5-12(14)6-4-11/h3-6,8,10H,2,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQOWCOHMXKQOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1)CC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



